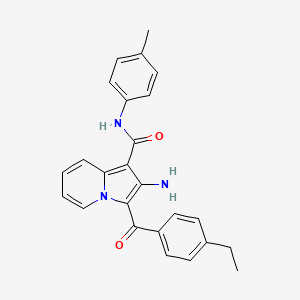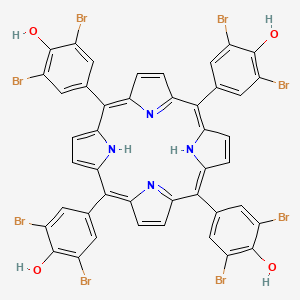
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDHPP) is a porphyrin molecule with four 3,5-dibromo-4-hydroxyphenyl substituents. Porphyrins are a class of organic compounds composed of four pyrrole rings connected by four methine bridges, and TDHPP is a type of porphyrin derivative. TDHPP has been used in a variety of scientific research applications, including as a photosensitizer, a catalyst, and a fluorescent probe.
Applications De Recherche Scientifique
Photodynamic Therapy
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin and its derivatives have been used in Photodynamic Therapy (PDT) . The ground and excited state nature of these derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies . The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines .
Cell Imaging
The derivatives of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin have been used for cell imaging . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that these porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Biomedical Applications
Porphyrin-based compounds, including Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, have a wide range of biomedical applications . Their extraordinary electronic and photophysical properties have paved the way for an extensive possibility of applications .
Catalysis
Porphyrin compounds have extensive applicability in catalysis . The noteworthy influence of porphyrin compounds in catalysis has directed to their potential use as the prime candidate in PDT .
Sensors
Porphyrin-based compounds are used in the development of sensors . The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .
Detection of Water Soluble Vitamins
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin may be used to prepare porphyrin-based matrices for the detection of water-soluble vitamins by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
Trace Lead Determination
A new very sensitive and selective chromogenic reagent, meso-tetra-(3,5-dibromo-4-hydroxylphenyl)porphyrin [T(DBHP)P], was synthesized and studied for the determination of trace lead .
Energy Conversion
Porphyrin-based compounds, including Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, have applications in energy conversion . Their unique electronic properties make them suitable for use in energy conversion devices .
Mécanisme D'action
Target of Action
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDBHP) is primarily targeted towards lead (Pb) . It has been synthesized and studied for the determination of trace lead .
Mode of Action
TDBHP interacts with lead to form a complex. The complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature in the presence of oxine . The composition of the complex is 1:2 Pb:TDBHP .
Pharmacokinetics
The solubility of tdbhp could potentially impact its bioavailability .
Result of Action
The result of TDBHP’s action is the formation of a complex with lead. This complex has a maximum absorption at 479 nm, indicating a color change that can be used for spectrophotometric determination of microamounts of lead .
Action Environment
The action of TDBHP is influenced by the environmental conditions. For instance, the complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature . Additionally, the presence of oxine can also accelerate the reaction .
Propriétés
IUPAC Name |
2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEAALYDIBPCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Br8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin | |
Q & A
Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?
A: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.
Q2: What makes T(DBHP)P suitable for detecting nucleic acids?
A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.
Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?
A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].
Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?
A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)



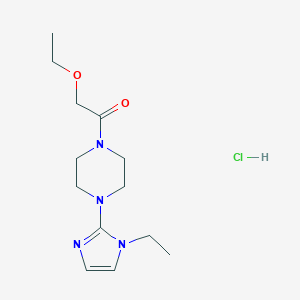
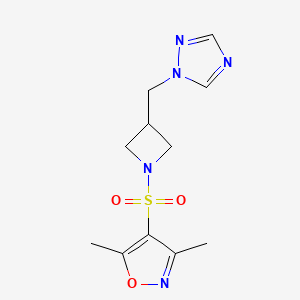
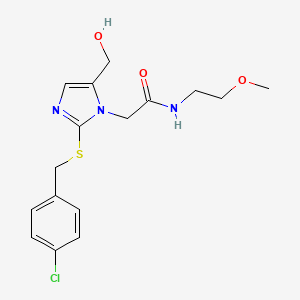
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
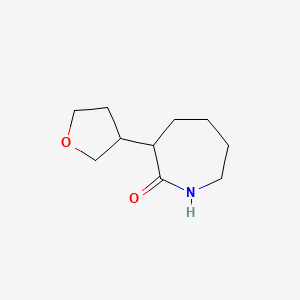
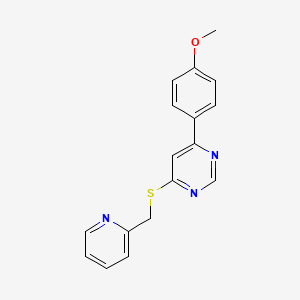
amine](/img/structure/B2465540.png)
![ethyl 2-(2,6-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2465543.png)

